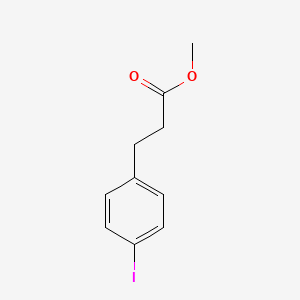

Methyl 3-(4-iodophenyl)propanoate

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves multistep reactions, starting from readily available materials. For instance, (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate was prepared from l-DOPA, which underwent protection and iodination steps . Similarly, the synthesis of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate was improved by using KOH as a catalyst, leading to a high yield of the antioxidant . These methods suggest that the synthesis of Methyl 3-(4-iodophenyl)propanoate could also be achieved through a multistep process, potentially involving iodination and esterification reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the structure of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate was confirmed through IR, 1H NMR, and X-ray diffraction . The molecular geometry and spectroscopic properties of another compound were calculated using density functional theory (DFT), showing good correlation with experimental values . These studies indicate that a similar approach could be used to analyze the molecular structure of Methyl 3-(4-iodophenyl)propanoate.

Chemical Reactions Analysis

The papers describe various chemical reactions, such as condensation, chlorination, and esterification, which are common in the synthesis of ester compounds . The transesterification of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate with tetrakis(hydroxymethyl)methane was studied, providing insights into the equilibrium constants and thermodynamics of such reactions . These findings could be relevant when considering the chemical reactions that Methyl 3-(4-iodophenyl)propanoate might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been extensively studied. For instance, the melting point and yield of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate were reported, along with its quality conformance to literature . The electronic properties of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid were analyzed by ultraviolet-visible absorption spectroscopy, and its thermal properties were studied using TG-DTA . These analyses provide a framework for understanding the physical and chemical properties that Methyl 3-(4-iodophenyl)propanoate might exhibit.

Scientific Research Applications

Synthesis and Medicinal Chemistry

- Methyl 3-(4-iodophenyl)propanoate is involved in the synthesis of certain anti-inflammatory drugs. For instance, enantioselective syntheses of 2-arylpropanoic acid anti-inflammatory drugs, such as ibuprofen, involve the use of related compounds (Hamon, Massy-Westropp, & Newton, 1995). These processes utilize palladium-catalyzed coupling and are essential for the production of optically active arylpropanoic acids.

Chemical Synthesis and Characterization

- A range of compounds, including methyl 3-(3,4-dihydroxyphenyl)propanoate, have been isolated from natural sources like the leaves of Eucommia ulmoides Oliv. These compounds exhibit modest inhibitory activities in biological assays, indicating potential pharmaceutical applications (Ren et al., 2021).

Applications in Nanotechnology

- Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate, a compound related to Methyl 3-(4-iodophenyl)propanoate, has been used in the development of smart antioxidants for synthetic ester oil. This involves its loading onto mesoporous silica nanoparticles, demonstrating its potential in material science and engineering (Huang et al., 2018).

Enantioseparation and Chiral Analysis

- The compound has relevance in the field of stereochemistry, particularly in the enantioseparation of isomers. Countercurrent chromatography techniques using chiral selectors have been employed for the enantioseparation of related 2-(methylphenyl)propanoic acids, highlighting its importance in analytical chemistry (Jin, Bao, Sun, & Tong, 2020).

Drug Synthesis and Evaluation

- Derivatives of Methyl 3-(4-iodophenyl)propanoate have been synthesized and evaluated for potential pharmacological effects. For instance, Danshensu derivatives have been created and tested for anti-myocardial ischemia effects, showing potential as therapeutic agents (Dong, Wang, & Zhu, 2009).

Safety and Hazards

properties

IUPAC Name |

methyl 3-(4-iodophenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCXVBUZHUHPAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(4-iodophenyl)propanoate | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)urea](/img/structure/B3001132.png)

![2-(cyclopentylthio)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B3001144.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)furan-2-carboxamide](/img/structure/B3001147.png)

![2-Methyl-4-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B3001148.png)

![(7-Ethoxybenzofuran-2-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3001150.png)

![1-(4-fluorophenyl)-5-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3001153.png)